Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a purine derivative, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Derivative: The purine core is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes, followed by cyclization.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, using 2-chlorobenzyl chloride and an appropriate catalyst.
Formation of the Piperazine Ring: The piperazine ring is formed through a nucleophilic substitution reaction, where the purine derivative reacts with ethyl piperazine-1-carboxylate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[[7-[(2-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
- Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
Uniqueness
Ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different halogen substitutions, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-[[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O4/c1-3-32-21(31)27-10-8-26(9-11-27)13-16-23-18-17(19(29)24-20(30)25(18)2)28(16)12-14-6-4-5-7-15(14)22/h4-7H,3,8-13H2,1-2H3,(H,24,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINISRBVEBXRBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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